

Technical Guide: Physical Characteristics of Solid 2,2,2-Trifluoroacetohydrazide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,2,2-Trifluoroacetohydrazide

Cat. No.: B074482

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoroacetohydrazide (TFAH), with the chemical formula $C_2H_3F_3N_2O$, is a crucial fluorinated building block in the fields of organic synthesis and medicinal chemistry.^[1] Its significance is derived from the unique combination of a highly reactive hydrazide functional group and a potent electron-withdrawing trifluoromethyl group within a single molecule.^[1] This structure makes TFAH an essential precursor for synthesizing a diverse range of nitrogen-containing heterocycles, such as 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and pyrazoles, which are recognized as privileged scaffolds in drug discovery.^[1] This document provides a comprehensive overview of the known physical characteristics of solid **2,2,2-Trifluoroacetohydrazide**, details common experimental protocols for their determination, and outlines its primary synthesis route.

Core Physical Properties

The physical properties of **2,2,2-Trifluoroacetohydrazide** are summarized below. These characteristics are fundamental for its handling, storage, and application in synthetic chemistry.

Property	Value
CAS Number	1538-08-5
Molecular Formula	C ₂ H ₃ F ₃ N ₂ O ^[2]
Molecular Weight	128.05 g/mol ^[2]
Appearance	White solid ^[3]
Melting Point	111 °C
Boiling Point	192.3 °C (at 760 mmHg)
Density	1.462 g/cm ³
Storage Temperature	2-8°C, Sealed in a dry, inert atmosphere ^[4]

Spectroscopic Data (Predicted)

Spectroscopic analysis is essential for the structural elucidation and confirmation of **2,2,2-Trifluoroacetohydrazide**. While experimental spectra can vary based on solvent and conditions, the following tables provide predicted data based on the compound's functional groups.^[1]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the key functional groups by their characteristic vibrational frequencies.

Functional Group	Vibrational Mode	Predicted Wavenumber (cm ⁻¹)	Expected Intensity
N-H (Amine & Amide)	Stretching	3200 - 3400	Strong, Broad
C=O (Amide I)	Stretching	1670 - 1715	Strong
N-H (Amide II)	Bending	1550 - 1640	Moderate
C-F	Stretching	1100 - 1300	Very Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

Nucleus	Group	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity
^1H	-NH ₂	4.5 - 5.5	Broad Singlet
^1H	-CONH-	9.0 - 10.0	Broad Singlet
^{13}C	-CF ₃	115 - 120	Quartet (q, $^{1}\text{JCF} \approx 285$ Hz)
^{13}C	-C=O	158 - 162	Singlet

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of solid organic compounds like **2,2,2-Trifluoroacetohydrazide**.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity. Pure crystalline compounds typically exhibit a sharp melting point over a narrow range (0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.[\[5\]](#)

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)
- Thermometer
- Sample of **2,2,2-Trifluoroacetohydrazide**

Procedure:

- Sample Preparation: Place a small amount of finely powdered, dry **2,2,2-Trifluoroacetohydrazide** onto a clean, dry surface. Gently tap the open end of a capillary tube into the powder to collect a small amount of the sample.[3]
- Packing the Sample: Invert the capillary tube and tap its sealed end gently on a hard surface to pack the solid down into a compact column of 1-2 mm in height at the bottom.[3]
- Apparatus Setup:
 - Mel-Temp: Insert the capillary tube into one of the sample slots. Ensure the thermometer is correctly positioned in the thermometer well.
 - Thiele Tube: Attach the capillary tube to the thermometer using a rubber band, aligning the sample with the thermometer bulb. Insert this assembly into the Thiele tube containing heat-stable oil.[5]
- Initial Determination (Rapid): Heat the apparatus rapidly to get an approximate melting point. This allows for a more precise measurement in the subsequent trial.
- Accurate Determination (Slow): Allow the apparatus to cool. Using a fresh sample, heat the apparatus again, but slow the heating rate to approximately 2°C per minute once the temperature is within 10-15°C of the approximate melting point.
- Data Recording: Record the temperature at which the first drop of liquid appears (initial melting point) and the temperature at which the entire solid mass turns into a clear liquid (final melting point). The recorded value is the melting point range.

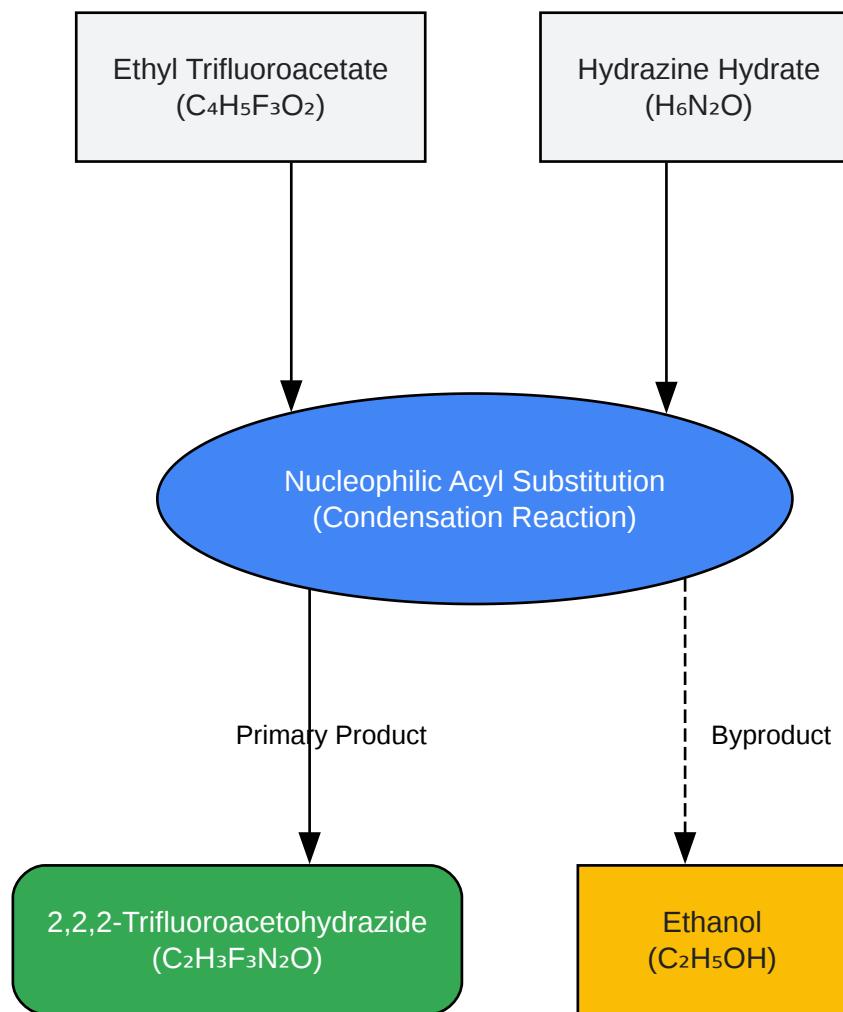
Solubility Classification

A compound's solubility in various aqueous solutions provides strong indications of its functional groups and general molecular size.[6] This qualitative procedure classifies the compound based on its acidic, basic, or neutral properties.

Reagents:

- Distilled water
- 5% Sodium Hydroxide (NaOH) solution

- 5% Sodium Bicarbonate (NaHCO_3) solution
- 5% Hydrochloric Acid (HCl) solution
- Concentrated Sulfuric Acid (H_2SO_4)
- Litmus or pH paper


Procedure:

- Water Solubility: Add approximately 25 mg of **2,2,2-Trifluoroacetohydrazide** to a test tube containing 0.75 mL of distilled water. Shake vigorously.^[7] If the compound dissolves, test the solution's pH with litmus paper.
 - An acidic pH suggests a water-soluble acid.
 - A basic pH suggests a water-soluble base.
 - A neutral pH suggests a water-soluble neutral compound.
- Base Solubility (if water-insoluble): To a fresh 25 mg sample, add 0.75 mL of 5% NaOH solution and shake. If it dissolves, the compound is an organic acid.
- Weak Acid Test (if NaOH soluble): To a fresh 25 mg sample, add 0.75 mL of 5% NaHCO_3 solution. If it dissolves, it is a strong organic acid. If it does not, it is a weak organic acid.
- Acid Solubility (if water-insoluble): To a fresh 25 mg sample, add 0.75 mL of 5% HCl solution. If it dissolves, the compound is an organic base (e.g., an amine).^[8]
- Sulfuric Acid Test (if insoluble in previous solutions): If the compound is insoluble in water, dilute acid, and dilute base, carefully add a fresh 25 mg sample to 0.75 mL of cold, concentrated H_2SO_4 . Solubility in this strong acid indicates the presence of a neutral compound containing nitrogen or oxygen.^[6]

Synthetic Workflow

2,2,2-Trifluoroacetohydrazide is most commonly synthesized via the direct condensation of ethyl trifluoroacetate with hydrazine hydrate.^[1] This reaction is a classic example of

nucleophilic acyl substitution.[1] The process is outlined in the workflow diagram below.

[Click to download full resolution via product page](#)

Caption: Synthesis of **2,2,2-Trifluoroacetohydrazide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,2,2-Trifluoroacetohydrazide | Synthetic Building Block [benchchem.com]

- 2. 2,2,2-trifluoroacetohydrazide | CAS: 1538-08-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. 1538-08-5|2,2,2-Trifluoroacetohydrazide|BLD Pharm [bldpharm.com]
- 5. SSERC | Melting point determination [sserc.org.uk]
- 6. www1.udel.edu [www1.udel.edu]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. scribd.com [scribd.com]
- To cite this document: BenchChem. [Technical Guide: Physical Characteristics of Solid 2,2,2-Trifluoroacetohydrazide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b074482#physical-characteristics-of-2-2-2-trifluoroacetohydrazide-solid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com